Scutellarein

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

- Methods & Results: The exact methods of application vary depending on the type of cancer being treated. The underlying mechanism of action may relate to the apoptotic program and cytokine inhibition by regulating a panel of the signaling pathway .

- Methods & Results: The exact methods of application and results would depend on the specific inflammatory condition being treated .

- Methods & Results: The methods of application and results would depend on the specific condition being treated. In general, Scutellarein’s antioxidant properties could help protect cells from damage .

- Methods & Results: The exact methods of application and results would depend on the specifics of the obesity-related condition being treated .

- Methods & Results: The methods of application and results would depend on the specific cardiovascular condition being treated .

Anticancer Application

Anti-Inflammatory Application

Antioxidant Application

Antiobesity Application

Vasorelaxant Application

Human Sperm Function Enhancement Application

- Methods & Results: The methods of application and results would depend on the specific neurological condition being treated .

- Methods & Results: The methods of application and results would depend on the specific cardiovascular condition being treated .

- Methods & Results: The exact methods of application and results would depend on the specifics of the diabetes-related condition being treated .

- Methods & Results: The methods of application and results would depend on the specifics of the virus-related condition being treated .

- Methods & Results: The methods of application and results would depend on the specifics of the metabolic disease being treated .

Neuroprotective Application

Cardioprotective Application

Antidiabetic Application

Antiviral Application

Treatment of Metabolic Diseases

Protection of Kidney

- Methods & Results: The methods of application and results would depend on the specifics of the stroke-related condition being treated .

- Methods & Results: The methods of application and results would depend on the specifics of the angina-related condition being treated .

- Methods & Results: The methods of application and results would depend on the specifics of the thrombosis-related condition being treated .

- Methods & Results: The methods of application and results would depend on the specifics of the heart disease-related condition being treated .

- Methods & Results: The methods of application and results would depend on the specifics of the Alzheimer’s disease-related condition being treated .

Treatment of Cerebral Infarction

Treatment of Angina Pectoris

Treatment of Cerebral Thrombosis

Treatment of Coronary Heart Disease

Anti-Alzheimer’s Disease Application

Treatment of Hyperuricemia

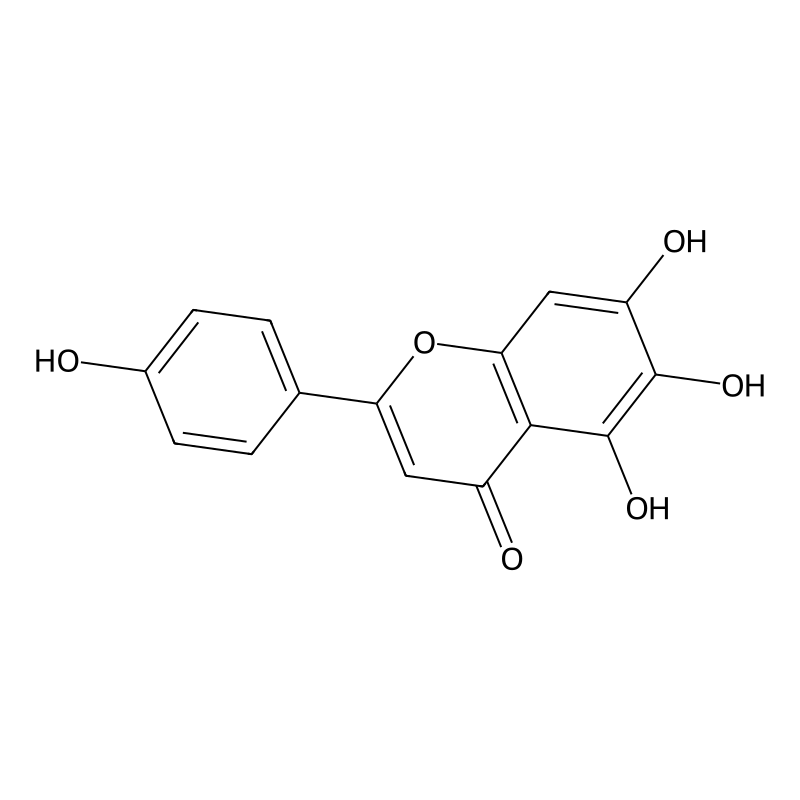

Scutellarein, chemically designated as 5,6,7,4'-tetrahydroxyflavone, is primarily found in the plant Scutellaria lateriflora and other species within the Scutellaria genus. It is a metabolite derived from scutellarin through hydrolysis. The molecular formula of scutellarein is C₁₅H₁₀O₆, and it features multiple hydroxyl groups at positions 4', 5, 6, and 7 on the flavone backbone .

- Antioxidant Activity: The multiple hydroxyl groups in scutellarein scavenge free radicals, protecting cells from oxidative damage [].

- Anti-inflammatory Activity: Scutellarein may inhibit enzymes involved in the inflammatory response.

- Anticancer Activity: Scutellarein might induce cell death in cancer cells through various mechanisms, including generation of reactive oxygen species (ROS) and DNA damage [].

- Friedel-Crafts Acylation: Reaction of 3,4,5-trimethoxyphenol with acetic acid to form an acylated product.

- Claisen-Schmidt Condensation: A base-catalyzed reaction that forms a chalcone derivative.

- Cyclization: The chalcone undergoes cyclization to yield the flavone structure.

- Demethylation: Final conversion of the intermediate to scutellarein using hydrobromic acid in acetic acid .

Scutellarein exhibits a range of biological activities:

- Antioxidant Properties: It has been shown to scavenge free radicals effectively.

- Anti-inflammatory Effects: Scutellarein reduces inflammation by inhibiting pro-inflammatory cytokines.

- Antiviral Activity: Studies indicate that scutellarein can inhibit the replication of coronaviruses, including severe acute respiratory syndrome coronavirus .

- Antidiabetic Effects: It inhibits intestinal α-glucosidase activity, suggesting potential use in managing diabetes .

The synthesis of scutellarein can be achieved through various methods:

- Total Synthesis: As described above, involving multiple steps from simple phenolic compounds.

- Biotransformation: Utilizing microbial or enzymatic processes to convert precursors into scutellarein.

- Extraction from Natural Sources: Obtaining scutellarein from plants like Scutellaria lateriflora through solvent extraction techniques.

Each method has its advantages depending on the desired yield and purity.

Scutellarein has several applications in different fields:

- Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, it is being explored for formulations targeting chronic diseases.

- Nutraceuticals: Incorporated into dietary supplements for its health benefits.

- Cosmetics: Used in skincare products for its antioxidant effects.

Several compounds share structural similarities with scutellarein. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Scutellarin | Glycosylated form of scutellarein | Contains a glucose moiety |

| Apigenin | Hydroxyflavone without hydroxyl at C-7 | Less polar than scutellarein |

| Myricetin | Contains additional hydroxyl groups | More potent antioxidant properties |

| Baicalein | Hydroxyflavone with different hydroxyl pattern | Exhibits stronger anti-inflammatory effects |

Scutellarein's unique arrangement of hydroxyl groups contributes to its specific biological activities and distinguishes it from these similar compounds.

The chemical synthesis of scutellarein has been extensively studied, with multiple synthetic routes developed to overcome the limitations of natural extraction. Hydrolysis of scutellarin represents the most direct approach, where scutellarin is converted to scutellarein through acid-catalyzed cleavage of the glucuronide moiety [1] [2]. The optimized conditions involve treatment with 3.0 molar sulfuric acid in 90% ethanol at 120°C for 48 hours under nitrogen atmosphere, achieving yields of 17.3% [3] [4]. This method, while straightforward, suffers from relatively low yields due to the harsh reaction conditions required.

A more efficient four-step synthesis from 3,4,5-trimethoxyphenol has been developed, achieving an overall yield of 58% [1] [5]. This approach begins with Friedel-Crafts acylation using boron trifluoride diethyl etherate and acetic acid at 85°C, followed by Claisen-Schmidt condensation with 4-methoxybenzaldehyde. The subsequent cyclization step employs iodine as catalyst in dimethyl sulfoxide at 100°C, and final demethylation with 40% hydrobromic acid in acetic acid produces scutellarein in excellent yield [1].

The five-step synthesis from 2,6-dimethoxy-1,4-benzoquinone represents a particularly practical approach, achieving 60% overall yield using readily available starting materials [6]. This method involves initial reduction with sodium dithionite, followed by Friedel-Crafts acetylation, Claisen-Schmidt condensation with p-methoxybenzaldehyde, oxidative cyclization, and final demethylation with pyridine hydrochloride at 180°C under nitrogen atmosphere [6].

Alternative synthetic routes include synthesis from 2-hydroxy-4,5,6-trimethoxyacetophenone using 4-methoxybenzoyl chloride, though this approach suffers from by-product formation and lower yields [7]. The naringenin-based synthesis employs acetic anhydride and Fries rearrangement, achieving 47% yield in five steps [8].

Semi-Synthetic Modification Techniques

Semi-synthetic modification of scutellarein has focused on enhancing biological activity, improving pharmacokinetic properties, and developing structure-activity relationships. Sulfonation at the C-8 position has been achieved using concentrated sulfuric acid as both reactant and solvent, resulting in derivatives with significantly enhanced aqueous solubility [9] [10]. This modification addresses the poor water solubility that limits the therapeutic application of the parent compound.

Selective methylation to produce 6-O-methyl-scutellarein has been accomplished through a seven-step process involving protection-deprotection strategies [11] [7] [12]. Benzyl bromide is used for selective replacement of acetyl groups at C-7, followed by protection of hydroxyl groups at C-4', ultimately yielding the methylated derivative in high yield. This modification enhances metabolic stability compared to the parent compound.

Acetylation reactions produce multiple derivatives including 5,6,7,4'-tetraacetyl scutellarein and 6,7,4'-triacetyl scutellarein [13] [14]. Treatment with acetic anhydride and 4-N,N-dimethylaminopyridine in pyridine under reflux conditions yields the tetraacetyl derivative in 54% yield and the triacetyl derivative in 23% yield. These acetylated forms demonstrate improved stability and modified biological activity profiles.

Long aliphatic chain modifications at the C-7 position have been extensively studied [13] [14]. The synthesis involves reaction with alkyl bromides using potassium carbonate in N,N-dimethylformamide. Heteronuclear Multiple-Bond Connectivity studies confirm that the aliphatic chains bond specifically to the C-7 position, with optimal chain lengths ranging from C6 to C10 for enhanced anti-proliferative activity.

Carbamate derivative synthesis represents a sophisticated approach to multifunctional therapeutic agents [15] [16]. N,N-bis-substituted carbamate derivatives are prepared through conjugation with L-amino acids, yielding compounds with potent acetylcholinesterase inhibitory activity. The most promising derivative exhibits IC50 values of 6.01 ± 1.66 μM against electric eel acetylcholinesterase and 7.91 ± 0.49 μM against human acetylcholinesterase [15].

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship studies have revealed critical structural features governing biological activity. The C-4' hydroxyl group is essential for rapid-onset antiarrhythmic effects, with all synthesized derivatives containing this free hydroxyl group demonstrating onset times significantly less than 2100 seconds compared to control compounds [17] [18]. This finding indicates the critical importance of maintaining this hydroxyl group for cardiovascular therapeutic applications.

Substitution patterns at the C-6 position significantly influence metabolic stability. The 6-O-methyl derivative demonstrates superior metabolic stability compared to the parent compound with a free hydroxyl group [11] [12]. This methylation prevents phase II glucuronidation while maintaining biological activity, representing an optimal balance between stability and efficacy.

C-7 substitution patterns modulate ion channel blocking activity. Electrophysiological studies demonstrate that C-7 substituted derivatives effectively reduce sodium and calcium currents in a concentration-dependent manner [17] [18]. The most promising compound produces left-shifted inactivation curves for Nav1.5 channels while avoiding cardiotoxic effects on hERG potassium channels.

Long aliphatic chain length at C-7 critically determines anti-proliferative activity. Systematic studies reveal that proper chain length (C6-C10) enhances activity, with the optimal derivative achieving IC50 values of 1.80 μM against Jurkat cells, 11.50 μM against HCT-116 cells, and 53.91 μM against MDA-MB-231 cells [13] [14]. Chains outside this optimal range demonstrate reduced activity, indicating a specific structure-activity window.

Benzyl substitution at the C-4' position enhances antioxidant activity more effectively than other alkyl groups [8]. This derivative demonstrates superior 2-thiobarbituric acid reactive substance scavenging ability and improved lipophilicity, making it particularly suitable for neurodegenerative disease applications where blood-brain barrier penetration is critical.

Carbamate group incorporation optimizes acetylcholinesterase inhibition when employing N,N-bis-substituted configurations [15] [16]. These derivatives not only inhibit acetylcholinesterase but also demonstrate excellent inhibition of amyloid-β aggregation (89.17% and 86.19% inhibition for self-induced and copper-induced aggregation, respectively) and promote disaggregation of existing fibrils.

Novel Derivative Design and Characterization

The design of novel scutellarein derivatives employs rational drug design principles incorporating scaffold hopping strategies and hybrid molecule approaches. Morpholine ring substitution at C-7 or C-8 positions has been achieved to simultaneously enhance antioxidant activity, water solubility, and anticoagulant properties [19]. This modification addresses multiple pharmacological targets while improving drug-like properties.

Characterization of novel derivatives relies on comprehensive analytical techniques. Proton nuclear magnetic resonance spectroscopy provides definitive structural confirmation, with characteristic chemical shifts observed at δ 6.63-6.78 for H-8 and δ 7.90-7.93 for H-2',6' protons in DMSO-d6 [1] [5] [20] [21]. Carbon-13 nuclear magnetic resonance spectroscopy confirms the carbonyl carbon at approximately δ 182 ppm and aromatic carbons throughout the δ 160-130 ppm range.

Two-dimensional nuclear magnetic resonance techniques, particularly Heteronuclear Multiple-Bond Connectivity, provide critical connectivity information [13] [22]. For aliphatic chain derivatives, correlations between OCH2 protons and C-7 carbon at δ 155.68-157.30 ppm definitively establish substitution positions and confirm successful derivatization.

Mass spectrometry employing electrospray ionization provides molecular weight confirmation and fragmentation patterns [1] [5] [6]. The parent scutellarein exhibits a characteristic molecular ion peak at m/z 287 [M+H]+, with derivatives showing predictable mass shifts corresponding to their substituent groups.

High-performance liquid chromatography analysis enables purity assessment and quantification [23] [24] [25]. Typical retention times for scutellarein occur around 7.3 minutes under standard reverse-phase conditions, with linear calibration ranges spanning 0.02-10.4 μg/mL depending on detection methodology.

Quantitative nuclear magnetic resonance spectroscopy has been developed for accurate quantification using 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt as internal standard [20]. This method achieves recovery rates exceeding 90% and provides an alternative to chromatographic quantification methods.

Advanced characterization includes spectroscopic property evaluation in various organic solvents, revealing solvatochromic effects and electronic property modifications upon derivatization [26]. These studies provide insight into electronic structure changes accompanying chemical modification and guide rational design of future derivatives.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Metabolism Metabolites

Wikipedia

Use Classification

Dates

2: Han T, Wang Y, Wang M, Li X, Cheng K, Gao X, Li Z, Bai J, Hua H, Li D. Synthesis of scutellarein derivatives with antiproliferative activity and selectivity through the intrinsic pathway. Eur J Med Chem. 2018 Oct 5;158:493-501. doi: 10.1016/j.ejmech.2018.09.047. Epub 2018 Sep 18. PubMed PMID: 30243153.

3: Chen S, Li M, Li Y, Hu H, Li Y, Huang Y, Zheng L, Lu Y, Hu J, Lan Y, Wang A, Li Y, Gong Z, Wang Y. A UPLC-ESI-MS/MS Method for Simultaneous Quantitation of Chlorogenic Acid, Scutellarin, and Scutellarein in Rat Plasma: Application to a Comparative Pharmacokinetic Study in Sham-Operated and MCAO Rats after Oral Administration of Erigeron breviscapus Extract. Molecules. 2018 Jul 21;23(7). pii: E1808. doi: 10.3390/molecules23071808. PubMed PMID: 30037063.

4: Alzoman NZ, Maher HM, Al-Showiman H, Fawzy GA, Al-Taweel AM, Perveen S, Tareen RB, Al-Sabbagh RM. CE-DAD Determination of Scutellarein and Caffeic Acid in Abelia triflora Crude Extract. J Chromatogr Sci. 2018 Sep 1;56(8):746-752. doi: 10.1093/chromsci/bmy042. PubMed PMID: 29750262.

5: Gowda Saralamma VV, Lee HJ, Raha S, Lee WS, Kim EH, Lee SJ, Heo JD, Won C, Kang CK, Kim GS. Inhibition of IAP's and activation of p53 leads to caspase-dependent apoptosis in gastric cancer cells treated with Scutellarein. Oncotarget. 2017 Dec 11;9(5):5993-6006. doi: 10.18632/oncotarget.23202. eCollection 2018 Jan 19. PubMed PMID: 29464049; PubMed Central PMCID: PMC5814189.

6: Guo F, Yang F, Zhu YH. Scutellarein from Scutellaria barbata induces apoptosis of human colon cancer HCT116 cells through the ROS-mediated mitochondria-dependent pathway. Nat Prod Res. 2018 Feb 19:1-4. doi: 10.1080/14786419.2018.1440230. [Epub ahead of print] PubMed PMID: 29457739.

7: Ni G, Tang Y, Li M, He Y, Rao G. Synthesis of Scutellarein Derivatives with a Long Aliphatic Chain and Their Biological Evaluation against Human Cancer Cells. Molecules. 2018 Feb 1;23(2). pii: E310. doi: 10.3390/molecules23020310. PubMed PMID: 29389889.

8: Wu WY, Zhong Y, Lu YT, Sun Y, Li NG, Shi ZH, Dong ZX, Gu T, Xue X, Fang F, Li HM, Tang YP, Duan JA. Protective effect of 6-O-methyl-scutellarein on repeated cerebral ischemia/reperfusion in rats. J Asian Nat Prod Res. 2017 Oct 3:1-15. doi: 10.1080/10286020.2017.1383396. [Epub ahead of print] PubMed PMID: 28971689.

9: Zhong Y, Lu YT, Sun Y, Li NG, Gu T, Wu WY, Yu SP, Shi ZH. Scaffold Hopping Strategy for the Design, Synthesis and Biological Activity Evaluation of Novel Hexacyclic Scutellarein Derivatives with a 1,3-Oxazine Ring Fused at A-ring. Med Chem. 2018;14(5):478-484. doi: 10.2174/1573406413666170906130251. PubMed PMID: 28875860.

10: Gu T, Zhong Y, Lu YT, Sun Y, Dong ZX, Wu WY, Shi ZH, Li NG, Xue X, Fang F, Li HM, Tang YP. Synthesis and Bioactivity Characterization of Scutellarein Sulfonated Derivative. Molecules. 2017 Jun 21;22(6). pii: E1028. doi: 10.3390/molecules22061028. PubMed PMID: 28635646.

11: Sang Z, Qiang X, Li Y, Xu R, Cao Z, Song Q, Wang T, Zhang X, Liu H, Tan Z, Deng Y. Design, synthesis and evaluation of scutellarein-O-acetamidoalkylbenzylamines as potential multifunctional agents for the treatment of Alzheimer's disease. Eur J Med Chem. 2017 Jul 28;135:307-323. doi: 10.1016/j.ejmech.2017.04.054. Epub 2017 Apr 23. PubMed PMID: 28458136.

12: Thirusangu P, Vigneshwaran V, Vijay Avin BR, Rakesh H, Vikas HM, Prabhakar BT. Scutellarein antagonizes the tumorigenesis by modulating cytokine VEGF mediated neoangiogenesis and DFF-40 actuated nucleosomal degradation. Biochem Biophys Res Commun. 2017 Feb 26;484(1):85-92. doi: 10.1016/j.bbrc.2017.01.067. Epub 2017 Jan 16. PubMed PMID: 28104392.

13: Zhang W, Li NG, Tang YP, Dong ZX, Gu T, Wu WY, Zhang PX, Yu SP, Duan JA, Shi ZH. Investigation of 6-O-methyl-scutellarein metabolites in rats by ultra-flow liquid chromatography/quadrupole-time-of-flight mass spectrometry. Pharm Biol. 2016 Oct;54(10):2158-67. doi: 10.3109/13880209.2016.1149495. Epub 2016 Mar 9. PubMed PMID: 26955854.

14: Dong ZX, Li NG, Zhang PX, Gu T, Wu WY, Shi ZH. An Efficient Chemical Synthesis of Scutellarein: An in Vivo Metabolite of Scutellarin. Molecules. 2016 Feb 25;21(3):263. doi: 10.3390/molecules21030263. PubMed PMID: 26927039.

15: Dong ZX, Shi ZH, Li NG, Zhang W, Gu T, Zhang PX, Wu WY, Tang YP, Fang F, Xue X, Li HM, Cheng HB, Yang JP, Duan JA. Design, Synthesis, and Biological Evaluation of Scutellarein Derivatives Based on Scutellarin Metabolic Mechanism In Vivo. Chem Biol Drug Des. 2016 Jun;87(6):946-57. doi: 10.1111/cbdd.12727. Epub 2016 Feb 20. PubMed PMID: 26808289.

16: Tian X, Chang L, Ma G, Wang T, Lv M, Wang Z, Chen L, Wang Y, Gao X, Zhu Y. Delineation of Platelet Activation Pathway of Scutellarein Revealed Its Intracellular Target as Protein Kinase C. Biol Pharm Bull. 2016;39(2):181-91. doi: 10.1248/bpb.b15-00511. Epub 2015 Nov 18. PubMed PMID: 26581323.

17: Shi ZH, Li NG, Wang ZJ, Tang YP, Dong ZX, Zhang W, Zhang PX, Gu T, Wu WY, Yang JP, Duan JA. Synthesis and biological evaluation of methylated scutellarein analogs based on metabolic mechanism of scutellarin in vivo. Eur J Med Chem. 2015 Dec 1;106:95-105. doi: 10.1016/j.ejmech.2015.10.039. Epub 2015 Oct 26. PubMed PMID: 26523667.

18: Shi ZH, Li NG, Shi QP, Zhang W, Dong ZX, Tang YP, Zhang PX, Gu T, Wu WY, Fang F, Xin-Xue, Li HM, Yang JP, Duan JA. Synthesis of scutellarein derivatives to increase biological activity and water solubility. Bioorg Med Chem. 2015 Nov 1;23(21):6875-84. doi: 10.1016/j.bmc.2015.09.047. Epub 2015 Oct 1. PubMed PMID: 26455656.

19: Sung NY, Kim MY, Cho JY. Scutellarein Reduces Inflammatory Responses by Inhibiting Src Kinase Activity. Korean J Physiol Pharmacol. 2015 Sep;19(5):441-9. doi: 10.4196/kjpp.2015.19.5.441. Epub 2015 Aug 20. PubMed PMID: 26330757; PubMed Central PMCID: PMC4553404.

20: Tang H, Tang Y, Li NG, Lin H, Li W, Shi Q, Zhang W, Zhang P, Dong Z, Shen M, Gu T, Duan JA. Comparative Metabolomic Analysis of the Neuroprotective Effects of Scutellarin and Scutellarein against Ischemic Insult. PLoS One. 2015 Jul 6;10(7):e0131569. doi: 10.1371/journal.pone.0131569. eCollection 2015. PubMed PMID: 26147971; PubMed Central PMCID: PMC4493097.